(1-Methylcyclohexyl)(piperazin-1-yl)methanone
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Overview
Description
(1-Methylcyclohexyl)(piperazin-1-yl)methanone is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a piperazine ring attached to a methanone group, which is further connected to a 1-methylcyclohexyl group.
Preparation Methods
The synthesis of (1-Methylcyclohexyl)(piperazin-1-yl)methanone typically involves the reaction of 1-methylcyclohexylamine with piperazine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
(1-Methylcyclohexyl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with other functional groups. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. .
Scientific Research Applications
(1-Methylcyclohexyl)(piperazin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of (1-Methylcyclohexyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and metabolic pathways .
Comparison with Similar Compounds
(1-Methylcyclohexyl)(piperazin-1-yl)methanone can be compared with other piperazine derivatives, such as:
Cyclopropyl(piperazin-1-yl)methanone: Similar in structure but with a cyclopropyl group instead of a 1-methylcyclohexyl group.
Phenyl(piperazin-1-yl)methanone: Contains a phenyl group instead of a 1-methylcyclohexyl group.
(4-Methylpiperazin-1-yl)methanone: Features a 4-methyl group on the piperazine ring. The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
141704-95-2 |
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Molecular Formula |
C12H22N2O |
Molecular Weight |
210.32 g/mol |
IUPAC Name |
(1-methylcyclohexyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C12H22N2O/c1-12(5-3-2-4-6-12)11(15)14-9-7-13-8-10-14/h13H,2-10H2,1H3 |
InChI Key |
NEDUBQZMTKVUSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)C(=O)N2CCNCC2 |
Origin of Product |
United States |
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